[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is an organophosphorus compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a phosphonic acid ester group, which imparts unique chemical properties and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows:
[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
This reaction is carried out in a solvent such as benzene, and the temperature is maintained between 10-20°C to ensure the controlled addition of phosphorus trichloride . The resulting product is then purified through distillation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency. Industrial production often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It has applications in the development of antiviral and antibacterial agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of antiviral or antibacterial applications .
Comparison with Similar Compounds
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester can be compared with other similar compounds, such as:
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different applications.
Diethyl allylphosphonate: Used in polymer chemistry and materials science.
Phosphonic acid derivatives: A broad class of compounds with diverse applications in chemistry and biology
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
178759-66-5 |
---|---|
Molecular Formula |
C7H17O4P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
(2S)-1-diethoxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C7H17O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h7-8H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
KWNMQIWYIFTQKQ-ZETCQYMHSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@H](C)O)OCC |
Canonical SMILES |
CCOP(=O)(CC(C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.